

# comparing the performance of polymethacrylate in different drug delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Polymethacrylate |           |
| Cat. No.:            | B1205211         | Get Quote |

# Polymethacrylate in Drug Delivery: A Comparative Performance Analysis

**Polymethacrylates**, a versatile class of polymers, have garnered significant attention in the field of drug delivery due to their biocompatibility, functionality, and cost-effectiveness.[1][2] Their application spans a wide array of drug delivery platforms, including nanoparticles, hydrogels, and micelles, each offering unique advantages for therapeutic agent delivery. This guide provides a comparative analysis of the performance of **polymethacrylates** in these different systems, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in selecting the optimal platform for their specific needs.

# Performance Comparison of Polymethacrylate-Based Drug Delivery Systems

The efficacy of a drug delivery system is contingent on several key performance indicators, including its ability to efficiently load a therapeutic agent, protect it from degradation, and release it in a controlled manner at the target site. The following sections and tables summarize the performance of **polymethacrylate**-based nanoparticles, hydrogels, and micelles based on these critical parameters.

#### **Nanoparticulate Systems**







Polymethyl methacrylate (PMMA) and its copolymers are extensively used to fabricate nanoparticles for drug delivery.[2][3] These systems are particularly advantageous for their ability to encapsulate both hydrophobic and hydrophilic drugs, improve drug stability, and facilitate targeted delivery.[1][4]

Table 1: Performance Metrics of **Polymethacrylate** Nanoparticles



| Drug<br>Delivery<br>System | Drug            | Polymer                                                                                    | Drug<br>Loading<br>(%) | Encaps<br>ulation<br>Efficien<br>cy (%) | Particle<br>Size<br>(nm) | Key<br>Finding<br>s &<br>Release<br>Profile                                                                                        | Referen<br>ce |
|----------------------------|-----------------|--------------------------------------------------------------------------------------------|------------------------|-----------------------------------------|--------------------------|------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Nanopart<br>icles          | TMP-001         | Eudragit<br>® RS<br>100                                                                    | -                      | -                                       | -                        | Burst release observed initially. Sustaine d release (70.5% in 30 min) was achieved by increasin g particle size via spray drying. | [5]           |
| Nanopart<br>icles          | Doxorubi<br>cin | pH- responsiv e poly(met hacrylic acid- grafted- ethylene glycol) with PMMA nanoparti cles |                        | 54%                                     |                          | Minimize d release in acidic pH (simulate d stomach) and enhance d release at neutral pH (simulate d small                         | [6]           |



|                   |                  |                                    |                           |   |                 | intestine)                                                                       |     |
|-------------------|------------------|------------------------------------|---------------------------|---|-----------------|----------------------------------------------------------------------------------|-----|
| Nanopart<br>icles | Amlodipi<br>ne   | p(HEMP<br>A)<br>nanopoly<br>mer    | 14.58%<br>(145.8<br>mg/g) | - | ~113            | 99.5% release at pH 7.4 within 72 hours, demonstr ating pH- responsiv e release. | [7] |
| Nanopart<br>icles | Itraconaz<br>ole | TPGS<br>(PEGylat<br>ed<br>polymer) | -                         | - | < 100           | Mathema tical modeling of release kinetics was performe d.                       | [8] |
| Nanopart<br>icles | Fluconaz<br>ole  | TPGS<br>(PEGylat<br>ed<br>polymer) | -                         | - | 28.18 ±<br>4.22 | Particle size increase d after filtration.                                       | [8] |
| Nanopart<br>icles | Vitamin<br>D3    | TPGS<br>(PEGylat<br>ed<br>polymer) | -                         | - | 41.62 ±<br>3.49 | Slight increase in particle size after filtration.                               | [8] |

### **Hydrogel Systems**



**Polymethacrylate**-based hydrogels, particularly those made from poly(2-hydroxyethyl methacrylate) (pHEMA), are highly valued for their high water content, biocompatibility, and ability to provide sustained drug release.[9][10] Their porous structure can be tuned to control the diffusion of encapsulated drugs.

Table 2: Performance Metrics of **Polymethacrylate** Hydrogels



| Drug<br>Delivery<br>System | Drug                                  | Polymer<br>System             | Swelling<br>Ratio                                         | Drug Loading/ Entrapme nt Efficiency | Key Findings & Release Profile                                                                                                  | Referenc<br>e |
|----------------------------|---------------------------------------|-------------------------------|-----------------------------------------------------------|--------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|---------------|
| Hydrogel                   | Amoxicillin                           | p(HEMA-<br>co-<br>EGDMA)      | Decreased<br>with<br>increasing<br>cross-linker<br>amount | -                                    | Swelling-controlled release. Higher cross-linker density led to decreased swelling and a slower release rate.                   | [9]           |
| Hydrogel                   | Promethazi<br>ne<br>Hydrochlori<br>de | PMAA/PD<br>MAM IPN            | 1.5 to 2.5- fold increase at pH > 5                       | 20% - 60%                            | pH- responsive swelling and prolonged release (up to 95% in 8 hours). Fickian diffusion at pH 1.2 and sub- diffusion at pH 6.8. | [11]          |
| Hydrogel                   | Rhodamine<br>6G                       | p(HEMA/D<br>PA)<br>copolymers | pH-<br>dependent                                          | pH-<br>dependent                     | pH-<br>responsive<br>release<br>with                                                                                            | [12]          |



Fickian or anomalous diffusion depending on the HEMA/DP A ratio.

#### **Micellar Systems**

Polymeric micelles formed from amphiphilic block copolymers of **polymethacrylates** are effective carriers for poorly soluble drugs.[13][14] They possess a core-shell structure where the hydrophobic core encapsulates the drug, and the hydrophilic shell provides stability in aqueous environments.

Table 3: Performance Metrics of Polymethacrylate Micelles

| Drug Delivery System | Drug | Polymer System | Drug Loading (%) | Critical Micelle Concentration (CMC) | Key Findings & Release Profile | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :-

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols frequently employed in the characterization of **polymethacrylate**-based drug delivery systems.

## Preparation of Nanoparticles by Emulsion Solvent Evaporation



This technique is widely used for the encapsulation of both hydrophobic and hydrophilic drugs. [4]

- Polymer and Drug Dissolution: The polymethacrylate polymer (e.g., Eudragit L100) is dissolved in a mixture of organic solvents (e.g., methanol and dichloromethane).[4] The drug is dissolved in a suitable solvent (e.g., HCl for human insulin).[4]
- Emulsification: The drug solution is added to the polymer solution and homogenized to form a primary emulsion. This mixture is then added to an aqueous solution containing an emulsifier and stirred at high speed to form an oil-in-water (o/w) or water-in-oil-in-water (w/o/w) emulsion.[4]
- Solvent Evaporation: The emulsion is continuously stirred, often in an ice bath, to allow the organic solvent to evaporate, leading to the formation of solid polymer nanoparticles with the drug encapsulated within.[4]
- Particle Recovery: The nanoparticles are then collected by centrifugation or filtration, washed, and dried.

# **Determination of Drug Loading and Encapsulation Efficiency**

These parameters quantify the amount of drug successfully incorporated into the delivery system.

- Sample Preparation: A known weight of the drug-loaded nanoparticles or hydrogel is dissolved or dispersed in a suitable solvent to release the encapsulated drug.
- Quantification: The amount of drug in the resulting solution is quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Calculations:
  - o Drug Loading (%): (Weight of drug in particles / Weight of particles) x 100[1]
  - Encapsulation Efficiency (%): (Actual drug loading / Theoretical drug loading) x 100[1]



#### In Vitro Drug Release Studies

These studies are performed to evaluate the rate and mechanism of drug release from the delivery system.

- Setup: A known amount of the drug-loaded system is placed in a release medium (e.g., phosphate-buffered saline, PBS) that simulates physiological conditions (e.g., pH 7.4, 37°C).
   [7] The dynamic dialysis method or sample and separate method is often employed.[8][16]
- Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
- Analysis: The concentration of the released drug in the collected samples is determined using a suitable analytical method like HPLC.
- Data Analysis: The cumulative percentage of drug released is plotted against time. The release data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion-controlled, swelling-controlled).[7][8][17]

#### **Swelling Characteristics of Hydrogels**

The swelling behavior of hydrogels is a critical factor influencing drug release.[9]

- Initial Measurement: A dried hydrogel sample of known weight (W0) is immersed in a swelling medium (e.g., buffer solution of a specific pH) at a constant temperature.[9]
- Equilibrium Swelling: At regular intervals, the hydrogel is removed from the medium, excess surface water is carefully blotted away, and the swollen weight (Weq) is recorded. This is continued until a constant weight is achieved, indicating equilibrium swelling.[9]
- Calculation: The equilibrium swelling ratio is calculated using the formula: Swelling Ratio = (Weq - W0) / W0.[9]

#### **Visualizing Methodologies and Relationships**

To better illustrate the experimental workflows and conceptual relationships in the study of **polymethacrylate** drug delivery systems, the following diagrams are provided.





Click to download full resolution via product page

General experimental workflow for **polymethacrylate** drug delivery systems.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Poly(methyl methacrylate) particulate carriers in drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Drug Release and Targeting: the Versatility of Polymethacrylate Nanoparticles for Peroral Administration Revealed by Using an Optimized In Vitro-Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 6. pH-responsive hydrogels containing PMMA nanoparticles: an analysis of controlled release of a chemotherapeutic conjugate and transport properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Polymeric Nanomaterial Based on Poly(Hydroxyethyl Methacrylate-Methacryloylamidophenylalanine) for Hypertension Treatment: Properties and Drug Release Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Hydrogels for Drug Delivery Polymer Chemistry Group University of Queensland [polymer-chemistry.group.uq.edu.au]
- 11. Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride PMC [pmc.ncbi.nlm.nih.gov]
- 12. Express Polymer Letters [expresspolymlett.com]
- 13. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytojournal.com [phytojournal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- To cite this document: BenchChem. [comparing the performance of polymethacrylate in different drug delivery systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205211#comparing-the-performance-ofpolymethacrylate-in-different-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com